(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid (2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 566-77-8
VCID: VC17983612
InChI: InChI=1S/C22H34O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h4,13,15-19,23H,5-12H2,1-3H3,(H,24,25)/t13-,15-,16-,17+,18-,19-,21-,22+/m0/s1
SMILES:
Molecular Formula: C22H34O3
Molecular Weight: 346.5 g/mol

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

CAS No.: 566-77-8

Cat. No.: VC17983612

Molecular Formula: C22H34O3

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid - 566-77-8

Specification

CAS No. 566-77-8
Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
IUPAC Name (2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
Standard InChI InChI=1S/C22H34O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h4,13,15-19,23H,5-12H2,1-3H3,(H,24,25)/t13-,15-,16-,17+,18-,19-,21-,22+/m0/s1
Standard InChI Key NPBNRBWMDNZEBN-ZLWIHRGSSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O
Canonical SMILES CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=O)O

Introduction

Structural Characteristics and Stereochemical Configuration

The compound belongs to the androstane family of steroids, characterized by a cyclopenta[a]phenanthrene core modified with hydroxyl, methyl, and propanoic acid substituents. Its IUPAC name specifies seven stereocenters at positions 3S, 8S, 9S, 10R, 13S, 14S, and 17R, which critically influence its three-dimensional conformation and biological interactions . The propanoic acid side chain at position 17 adopts an (S)-configuration at the second carbon, introducing a chiral center that may affect solubility and receptor binding .

Key structural elements include:

  • Cyclopenta[a]phenanthrene nucleus: A tetracyclic system comprising three cyclohexane rings and one cyclopentane ring, providing rigidity and planar regions for hydrophobic interactions.

  • Hydroxyl group at C-3: Enhances polarity and potential hydrogen-bonding capacity, a feature shared with corticosteroids like hydrocortisone .

  • Methyl groups at C-10 and C-13: Common in steroidal structures, these groups contribute to metabolic stability by sterically hindering enzymatic degradation .

  • Propanoic acid moiety at C-17: Introduces a carboxylic acid functional group, which may improve water solubility compared to purely hydrocarbon steroids .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is dominated by its hydrophobic steroid backbone and polar functional groups. While the cyclopenta[a]phenanthrene core renders it insoluble in water, the carboxylic acid group enables limited solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers at high pH . Experimental data for analogous steroids suggest a logP value of ~3.5, indicative of moderate lipophilicity suitable for transmembrane diffusion .

Thermal Stability

Steroidal carboxylic acids typically exhibit decomposition temperatures above 200°C, as evidenced by thermogravimetric analysis of related compounds . The presence of multiple hydroxyl and carboxylic acid groups may lower thermal stability compared to non-polar steroids, necessitating storage under inert conditions.

Synthetic Pathways and Manufacturing

Retrosynthetic Analysis

The synthesis of this compound likely involves functionalization of an androstane precursor. A patented method for analogous 17β-hydroxy-17α-methyl steroids outlines a multi-step approach :

  • Oxidation of a steroidal diol: Selective oxidation at C-3 using Jones reagent to introduce a ketone.

  • Grignard addition: Installation of the methyl group at C-17 via reaction with methylmagnesium bromide.

  • Side-chain elongation: Coupling of a propanoic acid derivative using Steglich esterification, followed by hydrolysis to the carboxylic acid.

Stereochemical Control

Achieving the correct stereochemistry at C-17 requires chiral auxiliaries or asymmetric catalysis. The (17R) configuration is particularly challenging, as it opposes the natural stereochemistry of most biosynthetic precursors. Enzymatic resolution using lipases has been employed for similar compounds to isolate the desired enantiomer .

Applications and Future Directions

Therapeutic Development

The compound’s dual cytotoxic and anti-inflammatory properties position it as a candidate for:

  • Oncology: Combination therapies with DNA-damaging agents to exploit synthetic lethality.

  • Autoimmune diseases: Targeting iNOS in conditions like rheumatoid arthritis or inflammatory bowel disease.

Analytical Challenges

Current limitations in characterizing this compound include:

  • Stereochemical purity assessment: Requires advanced chiral chromatography or X-ray crystallography.

  • Metabolic profiling: Identification of phase I/II metabolites necessitates high-resolution mass spectrometry.

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